Boc-4-Abz-OSu Boc-4-Abz-OSu
Brand Name: Vulcanchem
CAS No.: 120465-50-1
VCID: VC21540734
InChI: InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Molecular Formula: C16H18N2O6
Molecular Weight: 334.32 g/mol

Boc-4-Abz-OSu

CAS No.: 120465-50-1

Cat. No.: VC21540734

Molecular Formula: C16H18N2O6

Molecular Weight: 334.32 g/mol

* For research use only. Not for human or veterinary use.

Boc-4-Abz-OSu - 120465-50-1

CAS No. 120465-50-1
Molecular Formula C16H18N2O6
Molecular Weight 334.32 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22)
Standard InChI Key CVLCMHYNOJASNT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O

Chemical Structure and Properties

Boc-4-Abz-OSu is characterized by its distinctive molecular architecture featuring a 4-aminobenzoic acid core with two key functional modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and an N-hydroxysuccinimide (NHS) ester activating the carboxylic acid portion. This dual functionality allows for controlled reactivity in complex synthetic environments.

The compound has the molecular formula C16H18N2O6 and a molecular weight of approximately 334.33 g/mol. Its Chemical Abstracts Service (CAS) registry number is 120465-50-1. The physical and chemical properties of Boc-4-Abz-OSu are summarized in the following table:

PropertyValue
Molecular FormulaC16H18N2O6
Molecular Weight334.33 g/mol
Physical StateWhite to off-white crystalline solid
Melting Point180-185°C (with decomposition)
SolubilityReadily soluble in DMF, DMSO, dichloromethane; poorly soluble in water
StabilityStable at room temperature in dry conditions; moisture-sensitive
ReactivityHighly reactive toward nucleophiles, especially primary amines
UV AbsorptionMaximum around 260-280 nm

The compound's stability is significantly influenced by environmental conditions. While stable in anhydrous environments, Boc-4-Abz-OSu is susceptible to hydrolysis in the presence of moisture, which can compromise its reactivity profile. The NHS ester portion is particularly sensitive to nucleophilic attack, while the Boc protecting group remains stable under neutral and basic conditions but is rapidly cleaved under acidic conditions.

Synthetic Pathways and Preparation Methods

The synthesis of Boc-4-Abz-OSu typically follows a two-step process, beginning with the protection of 4-aminobenzoic acid followed by activation of the carboxylic acid functionality. The synthetic route begins with Boc-4-aminobenzoic acid (Boc-4-Abz-OH), which has the CAS number 66493-39-8 .

Chemical Reactivity Profile

The chemical behavior of Boc-4-Abz-OSu is dominated by two reactive centers: the electrophilic NHS ester and the acid-labile Boc protecting group. These features enable selective and controlled chemical transformations in complex synthetic environments.

Hydrolysis Reactions

Boc-4-Abz-OSu undergoes hydrolysis under both acidic and basic conditions, though with different outcomes:

  • Acidic hydrolysis: Treatment with strong acids (e.g., TFA, HCl) results in both ester hydrolysis and Boc deprotection, yielding 4-aminobenzoic acid.

  • Basic hydrolysis: Exposure to bases (e.g., NaOH, K2CO3) leads to selective hydrolysis of the NHS ester while preserving the Boc group, yielding Boc-4-aminobenzoic acid .

Applications in Scientific Research

Boc-4-Abz-OSu finds diverse applications across multiple scientific disciplines, leveraging its dual functionality for precise chemical modifications.

Peptide Chemistry

In peptide synthesis, Boc-4-Abz-OSu serves as an efficient coupling reagent for introducing the 4-aminobenzoic acid moiety into peptide structures. This modification can alter the photophysical properties, introduce chromophoric elements, or provide sites for further functionalization. The pre-activated nature of the NHS ester eliminates the need for in situ activation, reducing side reactions and improving coupling efficiency.

Bioconjugation Chemistry

The compound excels in bioconjugation applications, where it enables the attachment of functional molecules to biological entities such as proteins, antibodies, and nucleic acids. The mild reaction conditions associated with NHS ester chemistry make Boc-4-Abz-OSu particularly suitable for modifying sensitive biomolecules without compromising their structural integrity or biological activity.

Pharmaceutical Research

In drug development, Boc-4-Abz-OSu facilitates the synthesis of conjugated therapeutics and prodrugs. The 4-aminobenzoic acid moiety can serve as a linker between a drug molecule and a carrier or targeting entity, enabling improved drug delivery, enhanced pharmacokinetics, or targeted therapeutic action.

Materials Science

The compound has applications in materials science for the functionalization of surfaces and polymers. By introducing the 4-aminobenzoic acid moiety onto material surfaces, researchers can create platforms for further modifications or impart specific chemical, physical, or biological properties to the material.

Comparative Analysis with Related Compounds

Understanding Boc-4-Abz-OSu in relation to structurally and functionally similar compounds provides valuable context for its applications and limitations.

Comparison with Boc-4-Abz-OH

Boc-4-aminobenzoic acid (Boc-4-Abz-OH) represents the immediate precursor to Boc-4-Abz-OSu . While both compounds contain the Boc-protected aminobenzoic acid core, they differ significantly in their reactivity profile:

PropertyBoc-4-Abz-OHBoc-4-Abz-OSu
ReactivityRequires activation for amide formationPre-activated for direct coupling
Coupling EfficiencyLower (requires in situ activation)Higher (ready for immediate reaction)
StabilityMore stable to hydrolysisMore sensitive to moisture
Molecular Weight237.25 g/mol 334.33 g/mol
ApplicationsIntermediate in synthesisDirect coupling reagent

Comparison with Alternative Protected Derivatives

Alternative protecting groups can be employed for 4-aminobenzoic acid, each offering distinct advantages for specific applications:

Protecting GroupAdvantagesDeprotection Conditions
Boc (tert-butyloxycarbonyl)Stable to basic conditionsAcid-labile (TFA, HCl)
Fmoc (9-fluorenylmethoxycarbonyl)Stable to acidic conditionsBase-labile (piperidine, DBU)
Cbz (benzyloxycarbonyl)Stable to many nucleophilesHydrogenolysis or strong acids
Alloc (allyloxycarbonyl)Orthogonal to Boc and FmocPd(0)-catalyzed deprotection

The choice between these protecting groups depends on the specific synthetic strategy and the presence of other functional groups in the target molecule.

Structure-Activity Relationships

The chemical architecture of Boc-4-Abz-OSu confers specific reactivity patterns that influence its performance in various applications.

Steric Considerations

The bulky tert-butyloxycarbonyl group introduces significant steric hindrance around the amino functionality, protecting it from unwanted reactions and influencing the approach trajectory of reagents toward the NHS ester. This steric effect can influence reaction rates and selectivity in complex molecular environments.

Conformational Aspects

The planar aromatic core of Boc-4-Abz-OSu provides conformational rigidity, which can be advantageous in applications where precise spatial orientation is required. The para substitution pattern places the reactive groups at maximum distance from each other, minimizing intramolecular interactions and facilitating intermolecular reactions.

Recent Research Developments

Scientific investigations continue to expand the applications and understanding of Boc-4-Abz-OSu in contemporary research.

Advances in Synthetic Methodology

Recent methodological improvements have focused on enhancing the efficiency and sustainability of Boc-4-Abz-OSu synthesis. These include:

  • Development of green chemistry approaches using environmentally benign solvents and catalysts

  • Microwave-assisted synthesis protocols for reduced reaction times and improved yields

  • Flow chemistry techniques for continuous production with precise control over reaction parameters

  • Enzyme-catalyzed transformations for stereoselective modifications

Bioconjugation Applications

The field of bioconjugation continues to leverage Boc-4-Abz-OSu for creating sophisticated biomolecular constructs:

  • Development of antibody-drug conjugates with improved tumor-targeting capabilities

  • Creation of peptide-polymer hybrids with enhanced pharmacokinetic properties

  • Design of nucleic acid conjugates for gene delivery and diagnostic applications

  • Synthesis of glycopeptides and glycoproteins for immunological studies

Analytical and Diagnostic Tools

Emerging research has explored the use of Boc-4-Abz-OSu in developing analytical tools and diagnostic platforms:

  • Creation of fluorescent and chromogenic probes for detecting specific analytes

  • Development of affinity labels for protein characterization

  • Design of solid-phase capture agents for purification and separation

  • Synthesis of standards for mass spectrometry and chromatographic analyses

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